Prephenic acid

Metabolic engineering Shikimate pathway Aromatic amino acid biosynthesis

Prephenic acid's 1,4-cyclohexadiene core undergoes spontaneous aromatization under ambient conditions, compromising experimental reproducibility when mishandled. As the dedicated shikimate branch-point committing carbon exclusively to Phe/Tyr biosynthesis, no surrogate (chorismate, L-arogenate, phenylpyruvate) functionally substitutes its unique regulatory and enzymatic properties. BenchChem supplies research-grade prephenic acid with stability-optimized protocols. • ≥95% purity verified for reproducible prephenate dehydratase/dehydrogenase kinetics • Cold-chain shipped (dry ice) to preserve the intact 1,4-cyclohexadiene structure • Exclusive Phe/Tyr pathway commitment eliminates tryptophan-branch crosstalk

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 126-49-8
Cat. No. B230345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrephenic acid
CAS126-49-8
Synonyms1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid
prephenate
prephenic acid
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O
InChIInChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)
InChIKeyFPWMCUPFBRFMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prephenic Acid: Shikimate Pathway Intermediate


Prephenic acid (commonly encountered as its anionic form prephenate) is a non-aromatic dicarboxylic acid intermediate within the shikimate pathway, biosynthesized from chorismate via a [3,3]-sigmatropic Claisen rearrangement catalyzed by chorismate mutase [1]. It serves as the dedicated branch-point metabolite that commits carbon flux exclusively toward the biosynthesis of L-phenylalanine and L-tyrosine, in contrast to its precursor chorismate, which also channels carbon toward L-tryptophan and other aromatic metabolites [2]. As a 1,4-cyclohexadiene derivative, prephenic acid is inherently labile and prone to spontaneous aromatization, a property that critically distinguishes it from both its upstream precursor and its downstream products [3].

Why Prephenic Acid Cannot Be Substituted


Generic substitution among shikimate pathway intermediates fails because prephenic acid occupies a uniquely constrained metabolic position and possesses distinct physicochemical properties that no analog replicates. Chorismate, its immediate precursor, serves a broader branch-point role feeding into tryptophan, folate, and ubiquinone biosynthesis, and therefore cannot functionally substitute for prephenate in studies requiring exclusive Phe/Tyr pathway commitment [1]. L-Arogenate, a downstream alternative intermediate found primarily in plants and certain bacteria, bypasses the phenylpyruvate/4-hydroxyphenylpyruvate routes and exhibits different enzyme specificity and regulation [2]. Phenylpyruvate and 4-hydroxyphenylpyruvate are irreversible downstream products thermodynamically driven by large negative enthalpies of reaction, meaning they cannot reconstitute the regulatory or bidirectional flux properties of prephenate [3]. Furthermore, prephenic acid's inherent chemical instability as a 1,4-cyclohexadiene—spontaneously aromatizing under acidic or basic conditions—creates unique handling, storage, and procurement requirements not shared by more stable pathway neighbors [4].

Differentiation Evidence vs. Analogs


Metabolic Branch-Point Exclusivity

Prephenate is the sole branch-point intermediate committed exclusively to phenylalanine and tyrosine biosynthesis. Its precursor, chorismate, is a polyfunctional branch point that additionally feeds anthranilate (for tryptophan), 4-hydroxybenzoate (for ubiquinone), and other aromatic metabolites. This functional exclusivity is established at the level of the shikimate pathway architecture: chorismate mutase catalyzes the irreversible rearrangement of chorismate to prephenate, thereby partitioning carbon away from all other chorismate-utilizing pathways [1][2]. The differential is topological rather than kinetic: substituting chorismate for prephenate in an experimental system introduces pleiotropic metabolic branching, whereas prephenate provides a clean bifurcation into phenylpyruvate (via prephenate dehydratase) and 4-hydroxyphenylpyruvate (via prephenate dehydrogenase) [3].

Metabolic engineering Shikimate pathway Aromatic amino acid biosynthesis

Chemical Instability and Spontaneous Aromatization

Prephenic acid is a 1,4-cyclohexadiene derivative that undergoes facile spontaneous aromatization to phenylpyruvic acid or 4-hydroxyphenylpyruvic acid under the influence of acids or bases. Plieninger's foundational 1962 review documents that synthetic efforts yielded inseparable mixtures of prephenic acid, epiprephenic acid, and dihydroprephenic acid due to this intrinsic lability, and that the tertiary carboxyl and hydroxyl groups are locked in a cis relationship that contributes to ring strain [1]. By contrast, chorismate—although also a cyclohexadiene derivative—is the enol ether of prephenate and is stabilized by its different electronic configuration until acted upon by chorismate mutase [2]. Arogenate, bearing an amino group in place of the ketone, is fully stable under physiological and mild preparative conditions. This differential instability is not merely an inconvenience; it dictates that prephenic acid must be isolated as its barium or sodium salt, stored cold, and protected from extremes of pH, whereas chorismate and arogenate can be handled under broader conditions [3].

Chemical stability Isolation and purification 1,4-Cyclohexadiene aromatization

Cyclohexadienyl Dehydratase Substrate Affinity

In Erwinia herbicola, a single cyclohexadienyl dehydratase accepts both prephenate and L-arogenate as alternative substrates, yet exhibits a nearly 2-fold lower Km for L-arogenate (0.09 mM) than for prephenate (0.17 mM), indicating that arogenate is the kinetically preferred substrate [1]. This differential is biologically significant because it reveals that, in organisms possessing the arogenate pathway, carbon flux through prephenate dehydratase is kinetically disfavored relative to the arogenate route. The enzyme's common catalytic site for both substrates is further evidenced by mutual competitive inhibition: L-arogenate competitively inhibits prephenate dehydratase activity with respect to prephenate, and vice versa [2]. By contrast, in Pseudomonas aeruginosa, the cyclohexadienyl dehydratase exhibits Km values of 0.42 mM for prephenate and 0.22 mM for L-arogenate—again a ~2-fold preference for arogenate [3].

Enzyme kinetics Substrate specificity Cyclohexadienyl dehydratase

Differential Feedback Inhibition of Branch Enzymes

In Alcaligenes eutrophus, the two branch-point enzymes downstream of prephenate exhibit dramatically different sensitivities to end-product feedback inhibition. Prephenate dehydratase (channeling flux toward phenylalanine) is inhibited by L-phenylalanine with a Ki of 2.6 μM (0.0026 mM), whereas prephenate dehydrogenase (channeling flux toward tyrosine) is inhibited by L-tyrosine with a Ki of 60 μM (0.06 mM)—a 23-fold difference in inhibitor affinity [1]. Furthermore, prephenate dehydratase is activated up to 10-fold by L-tyrosine, which decreases its Km for prephenate from 0.67 mM (without effectors) to a lower value, while prephenate dehydrogenase is not subject to such cross-pathway activation [2]. This asymmetric regulation creates a kinetic gate: at low phenylalanine concentrations, prephenate dehydratase is highly active, but as phenylalanine accumulates, the enzyme is tightly shut down, diverting flux toward tyrosine biosynthesis [3].

Allosteric regulation Feedback inhibition Prephenate dehydratase Prephenate dehydrogenase

Thermodynamic Irreversibility of Downstream Reactions

Microcalorimetric measurements by Kishore et al. (1999) at NIST established that the prephenate dehydratase reaction (prephenate → phenylpyruvate + HCO3-) proceeds with a standard molar enthalpy change ΔrHmo of -126 ± 5 kJ/mol at 298.15 K, corresponding to an equilibrium constant K ≈ 10^26 [1]. The parallel prephenate dehydrogenase reaction (prephenate + NAD+ → 4-hydroxyphenylpyruvate + NADH + HCO3- + H+) has ΔrHmo = -74 ± 3 kJ/mol with K ≈ 10^12 [2]. Both reactions are thus thermodynamically irreversible under physiological conditions. For comparison, the upstream chorismate → prephenate rearrangement catalyzed by chorismate mutase is significantly closer to equilibrium (ΔG°' estimated at approximately -6.5 kcal/mol), meaning that chorismate and prephenate can, in principle, approach equilibrium in the presence of active enzyme, whereas the downstream dehydratase and dehydrogenase reactions are effectively unidirectional drains [3].

Thermodynamics Reaction equilibrium Prephenate dehydratase Metabolic flux

Thermal Stability of Prephenate Dehydrogenase

The monofunctional prephenate dehydrogenase (PD) from the hyperthermophilic bacterium Aquifex aeolicus exhibits a half-life of 2 hours at 95°C, with maximum catalytic activity achieved at ≥95°C [1]. An N-terminally truncated variant (Δ19PD) is more thermosensitive, with a half-life of 55 minutes at 95°C, and displays kcat and Km values for prephenate that are twice those of the full-length enzyme at 80°C [2]. By contrast, prephenate dehydrogenase from the mesophile Alcaligenes eutrophus has a temperature optimum of only 38°C, and the enzyme from Bacillus subtilis operates optimally at 32°C [3]. The A. aeolicus enzyme is feedback-inhibited by L-tyrosine across its entire operational temperature range, with tyrosine enhancing cooperativity between subunits in prephenate binding—a regulatory feature conserved from mesophiles but now demonstrated at temperatures at which most prephenate-utilizing enzymes are rapidly and irreversibly denatured [1].

Thermostable enzymes Prephenate dehydrogenase Hyperthermophile Biocatalysis

Application Scenarios for Prephenic Acid


Metabolic Engineering for Phe/Tyr Overproduction

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High-Temperature Biocatalytic Synthesis of 4-Hydroxyphenylpyruvate

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Allosteric Regulation Studies with Shared Substrate

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Enzyme Screening and Inhibitor Discovery

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Technical Documentation Hub

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